REACTION_CXSMILES
|
C(Cl)(=O)[C:2](Cl)=[O:3].[Cl:7][C:8]1[CH:9]=[C:10]([S:14]([NH2:17])(=[O:16])=[O:15])[CH:11]=[CH:12][CH:13]=1>ClC1C=CC=CC=1Cl>[Cl:7][C:8]1[CH:9]=[C:10]([S:14]([N:17]=[C:2]=[O:3])(=[O:15])=[O:16])[CH:11]=[CH:12][CH:13]=1
|
Name
|
5,7-Dichloro-4-[3-chlorobenzenesulfonimide]-1,4-dihydroquinoline-2-carboxylic acid, methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent in vacuo
|
Type
|
DISTILLATION
|
Details
|
to distill
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)S(=O)(=O)N=C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |